Tak-448

Description

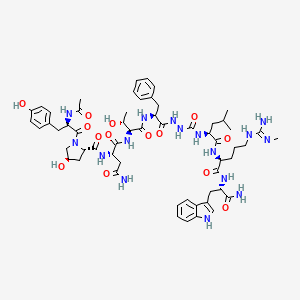

Structure

2D Structure

Properties

CAS No. |

1234319-68-6 |

|---|---|

Molecular Formula |

C58H80N16O14 |

Molecular Weight |

1225.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |

InChI |

InChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+/m1/s1 |

InChI Key |

MWXWMWSUUYXMRA-GRKBUMBKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |

sequence |

One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |

Synonyms |

MVT-602 |

Origin of Product |

United States |

Foundational & Exploratory

TAK-448: A Technical Overview of a Potent KISS1R Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-448, also known as MVT-602, is a synthetic oligopeptide analog of kisspeptin, engineered for improved stability and potent agonism at the kisspeptin-1 receptor (KISS1R).[1][] Initially investigated for the treatment of prostate cancer, its development has since pivoted towards addressing female infertility.[3][4] This document provides an in-depth technical guide on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols, and visualizing its complex signaling and therapeutic pathways. As a powerful tool for modulating the hypothalamic-pituitary-gonadal (HPG) axis, this compound's unique pharmacological profile—characterized by acute stimulation and chronic suppression—offers significant therapeutic potential and serves as a valuable probe for reproductive and oncological research.

Introduction to the Kisspeptin System and this compound

The discovery of kisspeptin and its G protein-coupled receptor, KISS1R (also known as GPR54), revolutionized our understanding of reproductive endocrinology.[1][5] Kisspeptin signaling is now recognized as the master regulator of the HPG axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[5][6] This central role makes the kisspeptin system an attractive target for therapeutic intervention in a range of hormone-dependent conditions.

Native kisspeptin peptides, however, are subject to rapid in vivo degradation, limiting their therapeutic utility.[1] this compound was developed as a potent, more stable analog of the active C-terminal decapeptide of kisspeptin.[1][7] Its structure was modified to enhance its pharmacokinetic profile while retaining high-affinity binding and full agonist activity at the KISS1R.[][8]

Mechanism of Action: KISS1R Signaling and HPG Axis Modulation

Intracellular Signaling Cascade

This compound exerts its effects by binding to and activating KISS1R, a Gq/11-coupled receptor.[9] This binding event initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation: Ligand binding induces a conformational change in KISS1R, leading to the activation of the Gαq/11 subunit.[9][10]

-

PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[6][11]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10][11]

-

PKC and MAPK Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9][11] This activation leads to a downstream phosphorylation cascade involving mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38.[5][11]

This signaling cascade ultimately leads to the depolarization of GnRH neurons and the subsequent release of GnRH.[5][6]

Biphasic Effect on the HPG Axis

The most critical aspect of this compound's pharmacology is its biphasic effect, which is dependent on the mode of administration.

-

Acute/Pulsatile Administration: A single injection of this compound potently stimulates the HPG axis, causing a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and, subsequently, testosterone.[1][8] This effect is being explored for triggering oocyte maturation in female infertility treatments.[3][4]

-

Chronic/Sustained Administration: Continuous exposure to this compound leads to desensitization and downregulation of the KISS1R.[1] This paradoxically results in a profound and sustained suppression of the HPG axis, reducing LH, FSH, and testosterone to castrate levels.[7][8] This suppressive effect formed the basis of its initial development as an androgen deprivation therapy for prostate cancer.[1][12]

Quantitative Data

The following tables summarize the key quantitative data for this compound from published in vitro, preclinical, and clinical studies.

Table 1: In Vitro Receptor Activity

| Parameter | Value | Target | Reference |

|---|---|---|---|

| IC₅₀ | 460 pM | KISS1R | [13][14] |

| EC₅₀ | 632 pM | KISS1R |[13][14] |

Table 2: Phase 1 Pharmacokinetics in Healthy Males (Single-Dose SC)

| Parameter | Value Range | Note | Reference |

|---|---|---|---|

| Tₘₐₓ (Time to max concentration) | 0.25 - 0.5 hours | Across single-bolus or 2-hour infusion | [1][7] |

| Terminal Elimination Half-life (t₁/₂) | 1.4 - 5.3 hours | Median range |[1][7] |

Table 3: Phase 1 Pharmacodynamics in Healthy Males

| Dosing Regimen | Dose Range | Effect on Testosterone (T) | Time Course | Reference |

|---|---|---|---|---|

| Single Bolus / 2-hr Infusion | 0.01 - 6 mg/d | ~1.3 to 2-fold increase | Peak effect by 48 hours | [7] |

| 14-Day Continuous Infusion | > 0.1 mg/d | Drop to below-baseline, then sustained suppression to castration levels | Below baseline by 60 hours; castration level by Day 8 |[7] |

Table 4: Phase 1 Efficacy in Prostate Cancer Patients (1-Month Depot)

| Dose | Endpoint | Result | Reference |

|---|---|---|---|

| 12 mg or 24 mg | Testosterone (T) Suppression | T < 20 ng/dL in 4 of 5 patients | [1][7] |

| 24 mg | PSA Response | > 50% decrease in all patients |[1][7] |

Table 5: Preclinical Efficacy in Rat Xenograft Models

| Parameter | Finding | Comparison | Model | Reference |

|---|---|---|---|---|

| Anti-tumor Effect | Stronger overall anti-tumor effect | Superior to Leuprolide (TAP-144) | VCaP Rat Xenograft | [15][16] |

| Onset of Action | Faster onset of anti-tumor effect | Faster than Leuprolide (TAP-144) | VCaP Rat Xenograft | [15] |

| Testosterone Control | More rapid and profound suppression | Superior to Leuprolide (TAP-144) | Male Rats | [8][12] |

| PSA Control | Better PSA control | Superior to Leuprolide (TAP-144) | JDCaP Xenograft |[12] |

Experimental Protocols

In Vitro KISS1R Functional Assay (Representative Protocol)

This protocol describes a typical method for assessing the agonist activity of this compound at the KISS1R.

-

Cell Line: A stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human KISS1R.

-

Methodology:

-

Cell Culture: Cells are cultured in appropriate media and seeded into 96- or 384-well plates.

-

Compound Preparation: this compound is serially diluted to create a concentration gradient.

-

Stimulation: Cells are incubated with varying concentrations of this compound for a specified period.

-

Signal Detection: The activation of the Gq/11 pathway is measured. Common readouts include:

-

Intracellular Calcium Mobilization: Using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and measuring fluorescence changes with a plate reader (e.g., FLIPR).

-

Inositol Monophosphate (IP1) Accumulation: Using a competitive immunoassay (e.g., HTRF) to measure the accumulation of IP1, a downstream metabolite of IP3.

-

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.

-

Phase 1 Clinical Trial in Healthy Males (Summarized Protocol)

This study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound.[1][7]

-

Study Population: Healthy male subjects aged 50 years or older.[1][7]

-

Study Design: Randomized, placebo-controlled, dose-escalation study.

-

Part A (Single Dose):

-

Part B (Multiple Dose):

In Vivo Efficacy Study in a Rat Xenograft Model

This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of this compound in a prostate cancer model.[12][17][18]

-

Animal Model: Immunocompromised male rats (e.g., nude rats) bearing subcutaneous xenografts of an androgen-sensitive human prostate cancer cell line (e.g., VCaP or JDCaP).[12][15]

-

Methodology:

-

Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the rats. Tumors are allowed to grow to a specified volume.

-

Treatment Groups: Animals are randomized into groups to receive vehicle control, this compound, or a positive control like leuprolide.

-

Drug Administration: this compound is administered via a sustained-release formulation, such as a one-month depot injection, to ensure chronic exposure.[12]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of general health.

-

Sample Collection: Blood samples are collected periodically to measure plasma levels of testosterone and prostate-specific antigen (PSA).

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tumors and reproductive organs (prostate, seminal vesicles) are excised and weighed.[8]

-

Data Analysis: Tumor growth inhibition, changes in PSA, and testosterone suppression are compared between treatment groups.

-

Conclusion

This compound is a well-characterized and potent KISS1R agonist with a compelling, dose-regimen-dependent dual mechanism of action. Its ability to acutely stimulate the HPG axis offers therapeutic promise in reproductive medicine, particularly for female infertility.[3] Conversely, its capacity for profound HPG axis suppression upon chronic administration demonstrates its potential, though now discontinued, as an androgen deprivation therapy for hormone-sensitive cancers. The extensive preclinical and clinical data available make this compound an invaluable reference compound for drug development professionals and a critical tool for scientists investigating the complex biology of the kisspeptin system.

References

- 1. academic.oup.com [academic.oup.com]

- 3. MVT-602 - Wikipedia [en.wikipedia.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential roles for the kisspeptin/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. molnova.com [molnova.com]

- 15. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]

- 17. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound acetate | Kisspeptin | TargetMol [targetmol.com]

The Pharmacodynamics of TAK-448: A Kisspeptin Receptor Agonist for Gonadotropin Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAK-448 is a synthetic nonapeptide analog of kisspeptin, a potent agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1] Kisspeptin is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily stimulating the release of gonadotropin-releasing hormone (GnRH).[2] While acute administration of this compound elicits a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone, continuous or sustained exposure leads to profound and sustained suppression of the HPG axis through receptor desensitization.[3][4] This paradoxical effect forms the basis of its investigation as a therapeutic agent for hormone-dependent conditions, most notably prostate cancer, where it has demonstrated efficacy in reducing testosterone to castration levels.[5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on hormonal axes, and a summary of key preclinical and clinical findings. Methodologies for pivotal experiments are described, and signaling pathways and experimental workflows are visually represented.

Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound exerts its effects by binding to and activating KISS1R on GnRH neurons in the hypothalamus.[3][2]

-

Acute Stimulation: A single bolus or short-term infusion of this compound mimics the natural action of kisspeptin, causing a potent release of GnRH. This, in turn, stimulates the pituitary gland to secrete LH and FSH, leading to a transient increase in gonadal steroid production, such as testosterone in males.

-

Chronic Suppression (Desensitization): Continuous or long-term depot administration of this compound leads to the desensitization and internalization of KISS1R on GnRH neurons.[4] This renders the neurons refractory to further stimulation, effectively shutting down the pulsatile release of GnRH. The subsequent lack of GnRH signaling to the pituitary results in a dramatic and sustained decrease in LH and FSH secretion, leading to a profound reduction in testosterone to castrate levels.[5] This mechanism of action is distinct from GnRH agonists, which cause an initial flare in testosterone levels that can be clinically detrimental, and GnRH antagonists, which directly block the GnRH receptor at the pituitary.

In addition to its effects on the HPG axis, preclinical studies suggest that this compound may also have direct anti-proliferative effects on certain cancer cells, although the primary mechanism of its anti-tumor activity in prostate cancer is considered to be through androgen deprivation.[6]

Signaling Pathway of this compound at the GnRH Neuron

Caption: this compound binds to KISS1R, initiating a Gq/11 signaling cascade that leads to GnRH release.

Quantitative Pharmacodynamic Effects

The pharmacodynamic profile of this compound has been characterized in healthy male volunteers, patients with prostate cancer, and various animal models. The key findings are summarized below.

Table 1: Effects of this compound on Hormone Levels in Healthy Male Volunteers

| Administration Route & Dose | Subject Group | Time Point | Change in Luteinizing Hormone (LH) | Change in Follicle-Stimulating Hormone (FSH) | Change in Testosterone | Citation |

| Single SC Bolus (0.001-0.3 mg) | Healthy Males (≥50 yrs) | Peak within 4h | Dose-dependent increase | Dose-dependent increase | 1.3 to 2-fold increase by 48h | [7] |

| 2-hour SC Infusion (1-6 mg) | Healthy Males (≥50 yrs) | Peak during/post-infusion | Dose-dependent increase | Dose-dependent increase | 1.3 to 2-fold increase by 48h | [7] |

| 14-day Continuous SC Infusion (>0.1 mg/day) | Healthy Males (≥50 yrs) | Day 8 | Suppressed below baseline | Suppressed below baseline | Dropped to below-castration levels | [7] |

Table 2: Effects of this compound in Patients with Prostate Cancer

| Administration Route & Dose | Subject Group | Time Point | Change in Testosterone | Change in Prostate-Specific Antigen (PSA) | Citation |

| 1-month Depot Formulation (12 mg) | Prostate Cancer Patients | Nadir | Decreased to <20 ng/dL in 4 of 5 patients | Variable | [7] |

| 1-month Depot Formulation (24 mg) | Prostate Cancer Patients | Nadir | Decreased to <20 ng/dL in 4 of 5 patients | >50% decrease in all patients | [7] |

Table 3: Preclinical Pharmacodynamic Effects of this compound in Rats

| Administration Route & Dose | Animal Model | Time Point | Effect | Citation |

| Daily SC Injection (0.008-8 µmol/kg) | Adult Male Rats | Day 7+ | Reduced plasma hormone levels and genital organ weights | [4] |

| Continuous SC Infusion (≥10 pmol/h) | Adult Male Rats | 3-7 days | Abrupt reduction of plasma testosterone to castrate levels | [4] |

| 1-month Depot Formulation | JDCaP Xenograft Rats | 4 weeks | Better PSA control than leuprolide | [8] |

| Single SC Administration (dose-ascending) | Male Rats | Post-dose | Less than dose-proportional nonlinear pharmacokinetics | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacodynamic evaluation of this compound are outlined below. These represent standard procedures in the field; specific assay parameters may vary between laboratories and studies.

Hormone Level Quantification

Objective: To measure the concentrations of LH, FSH, and testosterone in serum or plasma samples.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) / Immunoassay

-

Sample Collection and Preparation:

-

Collect whole blood from subjects at specified time points into serum separator tubes.

-

Allow blood to clot at room temperature, then centrifuge to separate serum.

-

Store serum samples at -80°C until analysis.

-

-

Assay Procedure (General Sandwich ELISA Protocol):

-

Use commercially available ELISA kits specific for human LH, FSH, and testosterone.

-

Prepare standards, controls, and samples according to the kit instructions.

-

Add 50-100 µL of standards, controls, and serum samples to appropriate wells of a microplate pre-coated with a capture antibody.

-

Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C or room temperature).

-

Wash the plate multiple times with the provided wash buffer to remove unbound substances.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate to allow the detection antibody to bind to the captured hormone.

-

Wash the plate again to remove unbound detection antibody.

-

Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Incubate for a short period to allow color development.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentrations of the hormones in the unknown samples by interpolating their absorbance values on the standard curve.

-

KISS1R Binding Affinity Assay

Objective: To determine the binding affinity of this compound for the kisspeptin receptor (KISS1R).

Methodology: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture a cell line engineered to express high levels of KISS1R (e.g., CHO-K1 cells).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the cell membrane preparation, a radiolabeled kisspeptin analog (e.g., [¹²⁵I]-kisspeptin-10), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include wells with a high concentration of unlabeled kisspeptin.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on each filter using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Fit the data to a one-site competition binding model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

-

Preclinical Efficacy in Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model of androgen-dependent prostate cancer.

Methodology: Rat VCaP Xenograft Model

-

Animal Model:

-

Use immunodeficient male rats (e.g., nude rats).

-

Maintain animals under specific pathogen-free conditions.

-

-

Tumor Cell Implantation:

-

Culture human VCaP (vertebral-cancer of the prostate) cells, which are androgen-sensitive.

-

Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor growth.

-

Subcutaneously inject the cell suspension into the flank of each rat.

-

-

Treatment Administration:

-

Monitor the rats until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the animals into treatment groups (e.g., vehicle control, this compound at different doses, comparator agent like leuprolide).

-

Administer this compound via the desired route, such as continuous subcutaneous infusion using an osmotic pump or as a long-acting depot injection.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight and overall health.

-

At specified time points or at the end of the study, collect blood samples for measurement of testosterone and PSA levels.

-

Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth inhibition between the this compound treated groups and the control group.

-

Analyze the effects on testosterone and PSA levels.

-

Experimental Workflow: Preclinical Efficacy Study

Caption: Workflow for a preclinical study evaluating this compound efficacy in a rat xenograft model.

Conclusion

This compound is a potent KISS1R agonist with a dual-action pharmacodynamic profile. While acute administration stimulates the HPG axis, chronic exposure leads to profound and sustained suppression of gonadotropin and testosterone levels. This mechanism has been successfully leveraged in preclinical and clinical studies to achieve medical castration, demonstrating its potential as a novel therapeutic agent for androgen-dependent diseases such as prostate cancer. The data presented in this guide highlight the consistent and robust pharmacodynamic effects of this compound, supporting its continued development. Further research will continue to elucidate its full therapeutic potential and long-term safety profile.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of this compound after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-448: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-448 is a potent, water-soluble, nonapeptide agonist of the KISS1 receptor (KISS1R), also known as GPR54. As a synthetic analog of kisspeptin, this compound has been investigated for its therapeutic potential, primarily in the context of hormone-dependent diseases such as prostate cancer. This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a meticulously designed oligopeptide with enhanced stability and solubility compared to endogenous kisspeptins.

Sequence: Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2

Molecular Formula: C58H80N16O14

Molecular Weight: 1225.36 g/mol

The structure incorporates several key modifications to improve its pharmacological properties. The N-terminal acetylation and C-terminal amidation protect against enzymatic degradation. The inclusion of a d-amino acid (d-Tyr) at the N-terminus and aza-glycine (azaGly) further enhances stability. The substitution of hydroxyproline (Hyp) contributes to its excellent water solubility.

| Property | Value | Reference |

| Molecular Formula | C58H80N16O14 | [1] |

| Molecular Weight | 1225.36 g/mol | [1] |

| Amino Acid Sequence | Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 | [1] |

| KISS1R IC50 | 460 pM | [2] |

| KISS1R EC50 | 632 pM | [2] |

| Terminal Elimination Half-life (Human) | 1.4-5.3 hours | |

| Solubility in Water | High |

Synthesis of this compound

The synthesis of this compound is achieved through a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology. This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is a representative example based on standard Fmoc SPPS procedures.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)(Me)-OH, Fmoc-Leu-OH, Fmoc-azaGly-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Hyp(tBu)-OH, Fmoc-d-Tyr(tBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetic anhydride

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling:

-

Activate Fmoc-Trp(Boc)-OH by dissolving it with DIC and OxymaPure in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Fmoc-Arg(Pbf)(Me)-OH, Fmoc-Leu-OH, Fmoc-azaGly-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Hyp(tBu)-OH, and Fmoc-d-Tyr(tBu)-OH.

-

N-terminal Acetylation: After the final amino acid coupling and deprotection, treat the resin with a solution of acetic anhydride and a base (e.g., DIEA) in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the solid.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using preparative reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Caption: Solid-Phase Synthesis Workflow for this compound.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating the KISS1 receptor, a Gq-protein coupled receptor (GPCR).[3] Continuous administration of this compound leads to the desensitization and downregulation of KISS1R, which in turn suppresses the hypothalamic-pituitary-gonadal (HPG) axis. This results in a significant reduction in gonadotropin-releasing hormone (GnRH) pulses, leading to decreased levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone.[4]

The intracellular signaling cascade initiated by this compound binding to KISS1R involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[3]

Caption: this compound Signaling Pathway via KISS1R.

Experimental Protocols

In Vitro Agonist Activity Assessment (FLIPR Assay)

The agonist activity of this compound at the KISS1R is commonly evaluated using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.

Materials:

-

Cells stably expressing human KISS1R (e.g., CHO or HEK293 cells)

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound and a reference agonist (e.g., kisspeptin-10)

-

384-well black-walled, clear-bottom assay plates

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the KISS1R-expressing cells into 384-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the this compound or reference agonist solutions to the cells and continuously measure the fluorescence signal for a set period (e.g., 180 seconds).

-

-

Data Analysis: Determine the EC50 value for this compound by plotting the change in fluorescence against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: FLIPR Assay Workflow for this compound.

In Vivo Efficacy in a Prostate Cancer Xenograft Model

The anti-tumor activity of this compound is often evaluated in vivo using a human prostate cancer xenograft model in immunocompromised mice or rats.[1]

Materials:

-

Immunocompromised rodents (e.g., male nude mice or rats)

-

Human prostate cancer cell line (e.g., VCaP)[1]

-

Matrigel

-

This compound formulation for subcutaneous administration

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for blood collection and testosterone level analysis

Procedure:

-

Tumor Implantation: Subcutaneously implant a mixture of prostate cancer cells and Matrigel into the flank of each animal.

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment:

-

Randomize the animals into treatment and control groups.

-

Administer this compound or vehicle control subcutaneously according to the desired dosing regimen (e.g., daily or as a long-acting depot).[4]

-

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight and overall health of the animals.

-

Collect blood samples at specified time points to measure plasma testosterone levels.

-

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint, or for a specified duration.

-

Data Analysis: Compare the tumor growth inhibition and testosterone suppression in the this compound treated groups to the control group.

Conclusion

This compound is a potent and well-characterized KISS1R agonist with a chemical structure optimized for stability and solubility. Its synthesis via Fmoc-based solid-phase peptide synthesis is a standard and reproducible method. The biological activity of this compound, mediated through the KISS1R signaling pathway, leads to profound suppression of the HPG axis, making it a promising candidate for the treatment of hormone-dependent diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar peptide-based therapeutics.

References

- 1. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Tak-448: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Tak-448 (also known as MVT-602 or RVT-602), a synthetic nonapeptide kisspeptin receptor (KISS1R) agonist. This compound has been investigated for its potent testosterone-suppressive activity, with potential applications in hormone-dependent diseases such as prostate cancer. This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a potent agonist of the KISS1 receptor (KISS1R), a G protein-coupled receptor.[1] The primary mechanism of action of this compound involves the stimulation of KISS1R in the hypothalamus.[2] This initially leads to the release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, continuous or sustained exposure to this compound leads to a profound desensitization of the KISS1R-GnRH pathway.[2][4] This desensitization results in a sustained suppression of LH and FSH release, leading to a significant reduction in testosterone production to castrate levels.[5] This testosterone suppression is the basis for its therapeutic potential in androgen-dependent conditions like prostate cancer.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, including its in vitro activity and in vivo efficacy in animal models.

In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 460 pM | KISS1R | [1] |

| EC50 | 632 pM | KISS1R | [1] |

In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

| Animal Model | Treatment and Dosage | Key Findings | Reference |

| VCaP Rat Xenograft | 0.01, 0.03, 0.3, 3 mg/kg (subcutaneous, days 0 and 28) | Greater anti-tumor effects compared to controls. | [1] |

| JDCaP Rat Xenograft | Not specified | Reduced plasma prostate-specific antigen (PSA). | [5] |

Preclinical Pharmacokinetics of this compound

| Species | Administration Route | Key Parameters and Observations | Reference |

| Rats | Intravenous & Subcutaneous | Rapidly and well-absorbed after subcutaneous administration. Radioactivity was widely distributed to tissues, with higher concentrations in the kidney and urinary bladder. Almost complete recovery of radioactivity within 48 hours, primarily through urine after extensive metabolism.[6] | [6][7] |

| Dogs | Subcutaneous | Similar to rats, dosed radioactivity was almost completely recovered within 72 hours, with most excreted in the urine after metabolism.[6] | [6][7] |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and key experimental workflows.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in the hypothalamic-pituitary-gonadal axis.

Experimental Workflow: VCaP Xenograft Model

Caption: Workflow for evaluating this compound efficacy in a VCaP xenograft model.

Experimental Workflow: Pharmacokinetic Study in Rats

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical research of this compound. These protocols are compiled from the available literature and may require further optimization for specific laboratory conditions.

KISS1R Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the KISS1 receptor.

Materials:

-

HEK293 cells expressing human KISS1R

-

[125I]-labeled kisspeptin-10 ([125I]-KP-10)

-

Unlabeled kisspeptin-10

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

GF/C filters (pre-soaked in 0.3% polyethyleneimine)

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-KISS1R cells. Homogenize the cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).

-

Competition Binding: Add increasing concentrations of unlabeled this compound or unlabeled kisspeptin-10 (for standard curve).

-

Radioligand Addition: Add a fixed concentration of [125I]-KP-10 to all wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding. Determine the IC50 value for this compound by non-linear regression analysis.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To assess the functional agonist activity of this compound at the KISS1R.

Materials:

-

CHO-K1 cells expressing human KISS1R

-

This compound

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

LiCl solution

-

IP1 detection kit (e.g., HTRF-based kit)

Procedure:

-

Cell Culture: Plate CHO-K1-KISS1R cells in a 96-well plate and culture overnight.

-

Cell Stimulation: Wash the cells with assay buffer. Add LiCl solution to inhibit the degradation of IP1.

-

Compound Addition: Add increasing concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection assay according to the manufacturer's instructions. This typically involves the addition of IP1-d2 and anti-IP1 cryptate reagents.

-

Measurement: Read the fluorescence signal at the appropriate wavelengths (e.g., 665 nm and 620 nm for HTRF).

-

Data Analysis: Calculate the ratio of the two fluorescence signals and plot the concentration-response curve to determine the EC50 value of this compound.

VCaP Androgen-Sensitive Prostate Cancer Xenograft Model in Rats

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

VCaP human prostate cancer cells

-

Male immunodeficient rats (e.g., SCID)

-

Matrigel

-

This compound formulation for subcutaneous injection

-

Calipers for tumor measurement

-

Equipment for blood collection and PSA analysis

Procedure:

-

Cell Preparation: Culture VCaP cells under standard conditions. Harvest the cells and resuspend them in a mixture of media and Matrigel (e.g., 1:1 ratio).

-

Tumor Implantation: Subcutaneously inject the VCaP cell suspension (e.g., 1 x 10^6 cells) into the flank of the male immunodeficient rats.

-

Tumor Growth Monitoring: Monitor the animals for tumor formation. Once the tumors are palpable, measure the tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width^2).

-

Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups. Administer this compound subcutaneously at the desired doses and schedule (e.g., every 4 weeks).

-

Efficacy Assessment: Continue to monitor tumor volume throughout the study. Collect blood samples periodically to measure serum PSA levels.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Pharmacokinetic Analysis of this compound in Rat Plasma by LC-MS/MS

Objective: To determine the pharmacokinetic profile of this compound in rats.

Materials:

-

Male Sprague-Dawley rats

-

[14C]-labeled or unlabeled this compound

-

Dosing vehicles for intravenous and subcutaneous administration

-

Blood collection tubes with anticoagulant

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Solid-phase extraction (SPE) cartridges (e.g., polymer-based weak cationic exchanger)

-

Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid)

Procedure:

-

Animal Dosing: Administer this compound to rats via intravenous or subcutaneous injection.

-

Blood Sampling: Collect blood samples from the rats at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Extraction:

-

Thaw the plasma samples.

-

Perform a solid-phase extraction to isolate this compound and its metabolites from the plasma matrix.

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 or phenyl column with a gradient mobile phase.

-

Detect and quantify this compound and its metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in each plasma sample.

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

-

Conclusion

The preclinical data for this compound demonstrate its potent and sustained testosterone-suppressive effects, driven by its agonist activity at the KISS1R. In vitro studies have confirmed its high affinity and potency, while in vivo studies in animal models of prostate cancer have shown promising anti-tumor efficacy. The pharmacokinetic profile of this compound appears acceptable for clinical development. This technical guide provides a foundational understanding of the preclinical research on this compound for scientists and professionals in the field of drug development. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential in humans.

References

- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. preprints.org [preprints.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

The Dichotomous Role of TAK-448 on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-448, a synthetic nonapeptide analog of kisspeptin, has emerged as a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its unique biphasic mechanism of action, characterized by acute stimulation followed by profound and sustained suppression of the reproductive endocrine system, has positioned it as a compound of significant interest for a spectrum of clinical applications, from treating hormone-dependent cancers to managing reproductive disorders. This technical guide provides an in-depth analysis of this compound's interaction with the HPG axis, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its complex signaling pathways and therapeutic implications.

Introduction

Kisspeptin, the endogenous ligand for the G protein-coupled receptor KISS1R (formerly GPR54), is a critical upstream regulator of the HPG axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[1] However, the therapeutic utility of native kisspeptin is limited by its rapid in vivo degradation.[2][3] this compound (also known as MVT-602) is an investigational oligopeptide analog of kisspeptin designed for enhanced stability and potency.[2][3] This document elucidates the pharmacodynamic effects of this compound on the HPG axis, supported by quantitative data from preclinical and clinical investigations.

Mechanism of Action: A Biphasic Effect

This compound's primary molecular target is the KISS1 receptor on GnRH neurons in the hypothalamus.[2][4] The binding of this compound to KISS1R initiates a signaling cascade that governs the release of GnRH. The physiological response to this compound is critically dependent on the mode of administration.

-

Acute or Intermittent Administration: A single or infrequent administration of this compound leads to a robust stimulation of GnRH release. This, in turn, triggers the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which then act on the gonads to stimulate the production of testosterone.[2][3] This stimulatory effect is being explored for conditions characterized by low testosterone, such as hypogonadotropic hypogonadism.[5][6]

-

Continuous or Sustained Administration: In contrast, continuous or high-dose exposure to this compound leads to receptor desensitization and downregulation of the HPG axis.[2][4] This paradoxical effect results in a profound and sustained suppression of LH, FSH, and consequently, testosterone to castrate levels.[3][7] This suppressive action forms the basis of its investigation as a therapy for androgen-dependent diseases like prostate cancer.[2][7]

Signaling Pathway of this compound on the HPG Axis

References

- 1. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, this compound, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]

- 2. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of disposition for this compound, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled this compound suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Tak-448: A Deep Dive into its Role in Testosterone Suppression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tak-448, also known as relugolix, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It represents a significant advancement in androgen deprivation therapy (ADT) for prostate cancer and has been investigated for other hormone-dependent conditions. This technical guide provides a comprehensive overview of this compound's mechanism of action, its profound effects on testosterone suppression, and the key experimental findings that have elucidated its clinical utility.

Core Mechanism of Action: Antagonism of the GnRH Receptor

This compound exerts its testosterone-lowering effects by competitively binding to and blocking the GnRH receptors in the anterior pituitary gland. Unlike GnRH agonists, which initially cause a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently testosterone, this compound leads to a rapid and profound reduction in these hormones without an initial flare.

The binding of this compound to the GnRH receptor inhibits the downstream signaling cascade that is normally initiated by the endogenous ligand, GnRH. This blockade prevents the synthesis and release of LH and FSH from the pituitary gonadotrophs. The reduction in circulating LH levels directly leads to decreased testosterone production by the Leydig cells in the testes, resulting in medical castration.

Signaling Pathway of GnRH Receptor Activation and this compound Inhibition

The following diagram illustrates the signaling pathway initiated by GnRH and its inhibition by this compound.

Caption: GnRH receptor signaling cascade and its inhibition by this compound.

Quantitative Data on Testosterone Suppression

Clinical trials have demonstrated the robust and sustained testosterone suppression achieved with this compound. The following tables summarize key quantitative data from these studies.

Table 1: Testosterone Suppression in Healthy Male Volunteers

| Dosage of this compound | Time to Testosterone < 50 ng/dL | Mean Testosterone Nadir (ng/dL) |

| 120 mg daily | 4 days | < 20 |

| 80 mg daily | 4 days | < 20 |

Data from a Phase 1 study in healthy males.

Table 2: Testosterone Suppression in Patients with Advanced Prostate Cancer (HERO Study)

| Treatment Arm | Percentage of Patients with Sustained Castration (Testosterone < 50 ng/dL) through 48 Weeks | Percentage of Patients with Profound Castration (Testosterone < 20 ng/dL) at Day 15 |

| This compound (Relugolix) 120 mg once daily | 96.7% | 78.4% |

| Leuprolide Acetate (GnRH Agonist) | 88.8% | 1.0% |

Data from the Phase 3 HERO study comparing oral relugolix to leuprolide acetate injections.[1][2]

Table 3: Time to Testosterone Suppression and Recovery

| Parameter | This compound (Relugolix) | Leuprolide Acetate |

| Median Time to Testosterone ≤ 50 ng/dL | 1.13 months | Slower onset (weeks) |

| Median Time to Testosterone Recovery (>50 ng/dL) after Discontinuation | 1.4 months | Significantly longer |

Data from a real-world study on intermittent androgen deprivation therapy.[3][4]

Experimental Protocols

While detailed, step-by-step laboratory protocols from the clinical trials are often proprietary, this section outlines the general methodologies employed in the key studies assessing this compound's effect on testosterone.

Phase 3 HERO Study Experimental Design

The HERO study was a randomized, open-label, parallel-group, multinational clinical trial in men with advanced prostate cancer.[1][2]

-

Participants: Men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.

-

Intervention:

-

This compound (Relugolix) Arm: A single 360 mg loading dose of relugolix on day 1, followed by a 120 mg oral dose once daily.

-

Leuprolide Acetate Arm: Injections of leuprolide acetate every 3 months.

-

-

Primary Endpoint: Sustained castration rate, defined as the cumulative probability of testosterone levels remaining below 50 ng/dL from day 29 through week 48.

-

Hormone Level Assessments: Serum testosterone, LH, FSH, and prostate-specific antigen (PSA) levels were measured at screening, on day 1, day 4, day 15, and then periodically throughout the 48-week study.

-

Assay Methodology: Serum hormone concentrations were determined using validated immunoassays. The specific immunoassay platforms and reagents used are typically detailed in the trial's statistical analysis plan and are compliant with regulatory standards for clinical trials.

Experimental Workflow for a Typical Clinical Trial Assessing Testosterone Suppression

Caption: General experimental workflow for clinical trials of this compound.

Conclusion

This compound (relugolix) has emerged as a highly effective agent for testosterone suppression, offering a rapid, profound, and sustained reduction in testosterone levels. Its oral administration and lack of a testosterone surge provide significant advantages over traditional GnRH agonist therapies. The robust clinical data, supported by a well-understood mechanism of action, position this compound as a cornerstone of modern androgen deprivation therapy for prostate cancer and a promising therapeutic for other androgen-dependent diseases. The detailed quantitative data and experimental frameworks presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Development of TAK-448: A Potent Kisspeptin Analog for Hormone-Dependent Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TAK-448 is a synthetic nonapeptide analog of kisspeptin, engineered for enhanced stability and potent agonism at the kisspeptin receptor (KISS1R), also known as GPR54.[1][2] This technical guide provides a comprehensive overview of the preclinical and early clinical development of this compound, with a focus on its mechanism of action, key experimental data, and its potential as a therapeutic agent for hormone-dependent diseases, particularly prostate cancer.

Mechanism of Action: Targeting the Kisspeptin Signaling Pathway

Kisspeptin is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] By binding to KISS1R on gonadotropin-releasing hormone (GnRH) neurons, kisspeptin stimulates the release of GnRH, which in turn triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Continuous administration of a potent KISS1R agonist like this compound leads to receptor desensitization and downregulation of the HPG axis, resulting in profound suppression of testosterone production to castration levels.[1][3][4] This mechanism forms the basis of its therapeutic potential in androgen-dependent prostate cancer.

Kisspeptin Signaling Pathway

The binding of this compound to KISS1R, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Receptor | Reference |

| IC50 | 460 pM | KISS1R | [5] |

| EC50 | 632 pM | KISS1R | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Males

| Parameter | Value | Route of Administration | Reference |

| Tmax | 0.25 - 0.5 hours | Subcutaneous | [4] |

| Terminal Half-life | 1.4 - 5.3 hours | Subcutaneous | [4] |

Table 3: Phase 1 Clinical Trial Data in Prostate Cancer Patients

| Dose (sc-depot) | Testosterone Suppression | PSA Decrease (>50%) | Reference |

| 12 mg | <20 ng/dL in 4 of 5 patients | - | [4] |

| 24 mg | <20 ng/dL in 4 of 5 patients | All patients | [4] |

Experimental Protocols

Radioligand Binding Assay

A competitive radioligand binding assay was utilized to determine the binding affinity of this compound for the kisspeptin receptor (KISS1R).

-

Radioligand: [125I]-labeled kisspeptin-10 ([125I]-Kp-10).[6]

-

Cell Membranes: Membranes prepared from cells stably expressing rat KISS1R.[1]

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of [125I]-Kp-10 and varying concentrations of unlabeled this compound.[6][8]

-

The incubation was carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[7]

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

-

The radioactivity retained on the filters, representing bound [125I]-Kp-10, was quantified using a scintillation counter.[7]

-

The concentration of this compound that inhibits 50% of the specific binding of [125I]-Kp-10 (IC50) was calculated using non-linear regression analysis.[8]

-

In Vitro Functional Assay: Calcium Mobilization

The functional agonist activity of this compound at KISS1R was assessed by measuring intracellular calcium mobilization.

-

Cell Line: HEK293 cells stably expressing KISS1R.[9]

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.[10][11]

-

Assay Buffer: Krebs-HEPES buffer or Hank's Balanced Salt Solution (HBSS) with HEPES.[10]

-

Procedure:

-

KISS1R-expressing cells were plated in 96- or 384-well black-walled, clear-bottom plates.[12]

-

Cells were loaded with the calcium indicator dye for a specific duration (e.g., 30-60 minutes) at 37°C.[12][13]

-

After washing to remove excess dye, baseline fluorescence was measured.

-

Varying concentrations of this compound were added to the wells.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, was monitored in real-time using a fluorescence plate reader (e.g., FlexStation).[10]

-

The concentration of this compound that produces 50% of the maximal response (EC50) was determined from the dose-response curve.[12]

-

In Vivo Animal Model: Rat Xenograft Model of Prostate Cancer

The anti-tumor efficacy of this compound was evaluated in androgen-sensitive prostate cancer xenograft models in rats.

-

Animal Model: Male rats with subcutaneously implanted VCaP or JDCaP human prostate cancer cells.[3][14]

-

Treatment: this compound administered via continuous subcutaneous infusion or as a one-month sustained-release depot formulation.[1][3]

-

Dosage: Doses ranging from 0.01 to 3 mg/kg.[15]

-

Endpoints:

-

Tumor Growth: Tumor volume was measured periodically.[14]

-

Biomarkers: Plasma levels of testosterone and prostate-specific antigen (PSA) were monitored.[3][14]

-

Pharmacokinetics: Plasma concentrations of this compound were determined to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]

-

Preclinical and Clinical Development Workflow

The development of this compound followed a structured workflow from initial discovery to early clinical trials.

Conclusion

This compound is a potent kisspeptin analog that effectively suppresses testosterone to castrate levels through the desensitization of the HPG axis. Preclinical studies have demonstrated its high affinity and functional activity at the KISS1R, as well as significant anti-tumor efficacy in prostate cancer xenograft models.[5][14] Early clinical data in healthy volunteers and prostate cancer patients have shown that this compound is well-tolerated and achieves profound and sustained testosterone suppression.[4] These findings support the continued development of this compound as a novel therapeutic option for androgen-dependent prostate cancer and potentially other hormone-sensitive diseases.

References

- 1. Pharmacologic profiles of investigational kisspeptin/metastin analogues, this compound and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of this compound and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustained exposure to the investigational Kisspeptin analog, this compound, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Structural basis for the ligand recognition and G protein subtype selectivity of kisspeptin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, this compound, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound acetate | Kisspeptin | TargetMol [targetmol.com]

In Vitro Characterization of TAK-448: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-448 is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). As a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, KISS1R has emerged as a significant therapeutic target for a range of indications, including hormone-dependent cancers and reproductive disorders. This compound has been investigated for its ability to suppress testosterone levels, demonstrating potential in the treatment of prostate cancer.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Data Presentation

The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a clear comparison of its potency and efficacy.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 460 pM | KISS1R | Radioligand Binding Assay | [2] |

| EC50 | 632 pM | KISS1R | Functional Assay (Inositol Phosphate Accumulation) | [2] |

Table 1: In Vitro Potency of this compound

| Cell Line | Assay Type | Effect | Notes | Reference |

| VCaP | Cell Proliferation Assay | Inhibition of proliferation | VCaP is an androgen-sensitive prostate cancer cell line.[3][4] | [3] |

| KISS1R-expressing cells | ERK1/2 Phosphorylation | Stimulation | Downstream signaling marker of KISS1R activation. | [5] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide step-by-step protocols for the key experiments used to characterize this compound.

KISS1R Radioligand Binding Assay

This assay determines the binding affinity of this compound to the KISS1R.

Materials:

-

Membrane preparations from cells stably expressing human KISS1R

-

Radioligand: [¹²⁵I]-kisspeptin-10

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4

-

Unlabeled this compound

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of unlabeled this compound (for competition binding) or buffer (for total binding), and 50 µL of [¹²⁵I]-kisspeptin-10 (final concentration ~0.1 nM).

-

To determine non-specific binding, add a high concentration of unlabeled kisspeptin-10 (e.g., 1 µM) in separate wells.

-

Add 50 µL of KISS1R membrane preparation (20-40 µg of protein) to each well.

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to activate the Gq/11 signaling pathway downstream of KISS1R.

Materials:

-

HEK293 cells stably expressing human KISS1R

-

Assay buffer: HBSS containing 20 mM HEPES and 10 mM LiCl

-

This compound

-

IP-One HTRF kit (Cisbio)

-

HTRF-compatible plate reader

Procedure:

-

Seed HEK293-KISS1R cells in a 96-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Add 50 µL of various concentrations of this compound to the wells.

-

Incubate at 37°C for 60 minutes.

-

Lyse the cells and measure the accumulation of inositol monophosphate (IP1) according to the IP-One HTRF kit manufacturer's instructions.

-

Read the plate on an HTRF-compatible reader.

-

The EC50 value is determined by plotting the HTRF ratio against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the MAPK/ERK pathway, another downstream signaling event of KISS1R activation.

Materials:

-

CHO-K1 cells stably expressing human KISS1R

-

Serum-free cell culture medium

-

This compound

-

Fixing solution: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% BSA in PBS

-

Primary antibody: Rabbit anti-phospho-ERK1/2

-

Secondary antibody: Fluorescently labeled anti-rabbit IgG

-

Fluorescence plate reader or imaging system

Procedure:

-

Seed CHO-K1-KISS1R cells in a 96-well plate and serum-starve overnight.

-

Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.

-

Fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 15 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the secondary antibody for 1 hour at room temperature in the dark.

-

Wash and measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.

-

Analyze the data to determine the concentration-dependent increase in ERK1/2 phosphorylation.

VCaP Cell Proliferation Assay (MTT Assay)

This assay evaluates the direct effect of this compound on the proliferation of the androgen-sensitive prostate cancer cell line, VCaP.

Materials:

-

VCaP cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Seed VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound.

-

Incubate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the concentration-dependent inhibition of proliferation.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound activates KISS1R, leading to Gq/11 and Gi signaling.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro assessment of this compound.

Logical Relationship of this compound's Dual Anti-Cancer Effect

Caption: this compound's dual mechanism against prostate cancer.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of TAK-448 on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary